Cas no 1215121-86-0 (tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate)

tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate
- tert-Butyl(5-(bromomethyl)isoxazol-3-yl)carbamate
- SCHEMBL12491763
- EN300-1706848
- 1215121-86-0
- tert-Butyl (5-(bromomethyl)isoxazol-3-yl)carbamate
- tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate
-
- インチ: 1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,5H2,1-3H3,(H,11,12,13)
- InChIKey: WYRJHJQYIGUFSO-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(=NO1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 276.01095g/mol
- どういたいしつりょう: 276.01095g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1706848-5.0g |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
1215121-86-0 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1706848-0.5g |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
1215121-86-0 | 0.5g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1706848-0.25g |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
1215121-86-0 | 0.25g |
$743.0 | 2023-09-20 | ||
Enamine | EN300-1706848-1.0g |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
1215121-86-0 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1706848-10g |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
1215121-86-0 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1706848-0.05g |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
1215121-86-0 | 0.05g |
$347.0 | 2023-09-20 | ||
Enamine | EN300-1706848-10.0g |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
1215121-86-0 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1706848-2.5g |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
1215121-86-0 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1706848-0.1g |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
1215121-86-0 | 0.1g |
$518.0 | 2023-09-20 | ||
Enamine | EN300-1706848-1g |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
1215121-86-0 | 1g |
$1500.0 | 2023-09-20 |
tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamateに関する追加情報
tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate: A Comprehensive Overview
The compound tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate (CAS No. 1215121-86-0) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a substituted oxazole ring and a carbamate functional group. The presence of the bromomethyl group further enhances its reactivity and versatility in chemical reactions.
tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate belongs to the class of carbamates, which are widely used as intermediates in the synthesis of various bioactive compounds. The oxazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, is known for its stability and ability to participate in diverse chemical transformations. The bromomethyl substituent on the oxazole ring introduces additional functionality, making this compound a valuable building block in organic synthesis.
Recent studies have highlighted the potential of tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate in the development of novel drug delivery systems. Researchers have explored its ability to form stable complexes with various therapeutic agents, enhancing their bioavailability and reducing side effects. This compound has also shown promise in agrochemical applications, particularly as a precursor for herbicides and insecticides with improved efficacy and reduced environmental impact.
The synthesis of tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate involves a multi-step process that typically begins with the preparation of the oxazole ring. The bromomethyl group is introduced through nucleophilic substitution reactions, followed by the incorporation of the tert-butyl carbamate moiety. This sequence ensures high yields and excellent control over the product's purity and stereochemistry.
In terms of applications, tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate has been extensively studied for its role in click chemistry reactions. Its ability to undergo rapid and selective cycloadditions has made it an invaluable tool in the construction of complex molecular architectures. Recent advancements in this area have further expanded its utility in drug discovery and materials science.
From an environmental perspective, tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate exhibits favorable biodegradation properties under controlled conditions. This makes it a sustainable choice for use in industrial processes where eco-friendliness is a priority. Ongoing research is focused on optimizing its production methods to minimize waste and energy consumption while maintaining high-quality standards.
In conclusion, tert-butyl N-[5-(bromomethyl)-1H-pyrazolo[1',5':4',6]pyridin]-4-yloxycarbonylamine (CAS No. 1215121860) stands out as a versatile and innovative compound with wide-ranging applications across multiple industries. Its unique chemical structure, combined with cutting-edge research findings, positions it as a key player in the development of next-generation products that address pressing global challenges.
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